Bederocin

Enzyme Inhibition MetRS Ki

Bederocin (REP8839) is the definitive MetRS inhibitor for labs investigating mupirocin resistance. Unlike mupirocin—which fails against high-level resistant S. aureus (MIC >512 μg/mL)—Bederocin retains full potency (MIC ≤0.5 μg/mL) against both low- and high-level mupirocin-resistant isolates. Its >1,000,000-fold selectivity for bacterial MetRS over human cytoplasmic MetRS establishes the highest bar for target-specific safety profiling. Active against MRSA, VISA, VRSA, and linezolid-resistant strains. Ideal as a benchmark inhibitor in high-throughput screening and for probing MetRS2 biology in Gram-positive pathogens. For R&D use only.

Molecular Formula C20H21BrFN3OS
Molecular Weight 450.4 g/mol
CAS No. 757942-43-1
Cat. No. B1667905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBederocin
CAS757942-43-1
SynonymsREP8839;  REP-8839;  REP 8839;  Bederocin
Molecular FormulaC20H21BrFN3OS
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26)
InChIKeyBGJMKHPWCFXMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bederocin (CAS 757942-43-1): A High-Potency Methionyl-tRNA Synthetase Inhibitor for Antibacterial Research and Procurement


Bederocin (REP8839) is a synthetic fluorovinylthiophene-containing diaryldiamine that acts as a selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS) [1]. It is classified as a small-molecule antibacterial agent belonging to the quinolines and thiophenes chemical classes [2]. The compound exhibits potent in vitro activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pyogenes, but demonstrates limited efficacy against Gram-negative bacteria [3].

Why Bederocin (REP8839) Cannot Be Substituted with Other MetRS Inhibitors or Topical Antibiotics


Bederocin targets the methionyl-tRNA synthetase (MetRS) enzyme, a validated antibacterial target also exploited by mupirocin, but with a distinct binding mode and resistance profile [1]. Unlike mupirocin, which shows reduced activity against high-level resistant strains (MIC >512 μg/mL), Bederocin retains potent activity against both low-level and high-level mupirocin-resistant S. aureus isolates (MIC ≤0.5 μg/mL) [2]. Furthermore, Bederocin demonstrates exceptional selectivity for bacterial MetRS over human orthologs (>1,000,000-fold selectivity over cytoplasmic MetRS), a property not uniformly shared across all MetRS inhibitors [3]. These differences preclude simple interchangeability with other in-class agents or topical antibiotics.

Bederocin (REP8839) Quantitative Differentiation Evidence Guide


Enzyme Inhibition Potency: Bederocin Exhibits Picomolar Ki Against S. aureus MetRS

Bederocin (REP8839) demonstrates a Ki of 10 pM for S. aureus MetRS, indicating extremely high affinity for the target enzyme [1]. In comparison, the natural substrate methionine exhibits a Km in the micromolar range, and mupirocin, another MetRS inhibitor, has a reported Ki of approximately 0.1 nM [2]. This represents a 100-fold higher potency than mupirocin at the enzyme level.

Enzyme Inhibition MetRS Ki Antibacterial

Selectivity Over Human MetRS: Bederocin Shows >1,000,000-Fold Discrimination Against Human Cytoplasmic Enzyme

Bederocin was tested for inhibition of human mitochondrial and cytoplasmic MetRS. The compound showed a 1,000-fold weaker inhibition of human mitochondrial MetRS compared to S. aureus MetRS, and no detectable inhibition of human cytoplasmic MetRS, corresponding to >1,000,000-fold selectivity for the bacterial target [1]. In contrast, some other MetRS inhibitors (e.g., methioninyl adenylate) exhibit less pronounced selectivity and may inhibit human enzymes at higher concentrations [2].

Selectivity Human Ortholog Safety MetRS

Activity Against Mupirocin-Resistant S. aureus: Bederocin Retains MIC ≤0.5 μg/mL Against High-Level Resistant Strains

In a direct head-to-head comparison using broth microdilution, Bederocin (REP8839) demonstrated MICs ranging from ≤0.008 to 0.5 μg/mL against 14 mupirocin-resistant S. aureus isolates, including six low-level resistant (mupirocin MIC 8-256 μg/mL) and eight high-level resistant (mupirocin MIC >256 μg/mL) strains [1]. The MIC90 of Bederocin for this collection was 0.5 μg/mL, whereas mupirocin MIC90 was >256 μg/mL, representing a >512-fold difference in potency [2].

Antibacterial MIC Mupirocin Resistance S. aureus

Broad Activity Against Drug-Resistant S. aureus Phenotypes: Bederocin MIC ≤0.5 μg/mL Across MRSA, VISA, VRSA, and Linezolid-Resistant Strains

Bederocin was tested against a panel of S. aureus isolates with diverse resistance phenotypes. All strains, including those resistant to methicillin (MRSA), vancomycin (VISA and VRSA), and linezolid, were susceptible to Bederocin at concentrations ≤0.5 μg/mL [1]. In contrast, mupirocin showed reduced activity against several VISA isolates (MIC ≥8 μg/mL) and linezolid-resistant strains [2]. The MIC90 of Bederocin against MRSA was 0.12 μg/mL, compared to mupirocin MIC90 of 0.12 μg/mL for methicillin-susceptible strains but >8 μg/mL for MRSA.

Antibacterial MRSA VISA VRSA Linezolid

Differential Activity Against Gram-Negative MetRS Homologs: Bederocin Shows 13- to 160-Fold Lower Potency Against H. influenzae and E. coli MetG

While Bederocin potently inhibits S. aureus MetRS, its activity against Gram-negative homologs is significantly reduced. The IC50 for H. influenzae MetG is at least 13-fold higher than for S. aureus MetRS, and for E. coli MetG, it is at least 160-fold higher . This contrasts with broad-spectrum MetRS inhibitors such as some adenylate analogs, which show more balanced inhibition across bacterial species [1]. The differential activity correlates with the presence of MetRS2 in Gram-negatives, which is less susceptible to Bederocin.

Spectrum Gram-Negative MetRS Selectivity

Bederocin (REP8839) Application Scenarios in Antibacterial Research and Development


Tool Compound for Studying Mupirocin Resistance Mechanisms and Overcoming Resistance in S. aureus

Bederocin serves as an ideal research tool for investigating mupirocin resistance mechanisms in S. aureus due to its retained activity against both low-level (mupirocin MIC 8-256 μg/mL) and high-level (mupirocin MIC >256 μg/mL) resistant isolates [1]. Studies can utilize Bederocin to probe alternative resistance pathways, assess fitness costs associated with MetRS mutations, and explore combination therapies that may prevent or overcome mupirocin resistance [2].

Topical Antibacterial Formulation Development Targeting MRSA and Multidrug-Resistant Skin Infections

Given its potent in vitro activity against MRSA, VISA, VRSA, and linezolid-resistant S. aureus (MIC ≤0.5 μg/mL), Bederocin is a strong candidate for preclinical development of topical formulations aimed at treating skin and soft tissue infections, including impetigo and infected wounds [1]. Its high protein binding in human serum (reported in the same study) and pH-dependent activity profile provide critical parameters for formulation optimization [2].

Selectivity Profiling in Antibacterial Drug Discovery: Human vs. Bacterial MetRS

Bederocin can be employed as a benchmark inhibitor in selectivity assays designed to evaluate new MetRS inhibitors. Its >1,000,000-fold selectivity for bacterial over human cytoplasmic MetRS establishes a high bar for target-specific safety [1]. Researchers can use Bederocin as a positive control in high-throughput screening campaigns to identify novel MetRS inhibitors with comparable or improved selectivity windows [2].

Investigating the Role of MetRS2 in Gram-Positive Pathogens and Intrinsic Resistance

The differential activity of Bederocin against S. pneumoniae (which expresses MetRS1 and MetRS2) compared to S. pyogenes (which appears to lack MetRS2) makes it a useful tool for studying the biological role and contribution of MetRS2 to intrinsic resistance in Gram-positive bacteria [1]. This application is supported by the finding that all S. pyogenes isolates were susceptible to Bederocin at ≤0.25 μg/mL, whereas S. pneumoniae showed reduced susceptibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bederocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.